Etnangien

Description

Properties

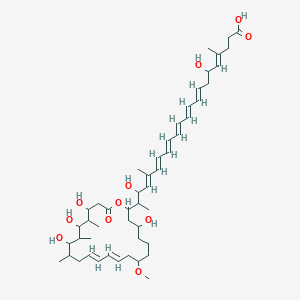

Molecular Formula |

C49H76O11 |

|---|---|

Molecular Weight |

841.1 g/mol |

IUPAC Name |

(4E,8E,10E,12E,14E,16E,18E)-6,20-dihydroxy-4,18-dimethyl-21-[(10Z,12E)-4,16,18,20-tetrahydroxy-8-methoxy-15,17,19-trimethyl-22-oxo-1-oxacyclodocosa-10,12-dien-2-yl]docosa-4,8,10,12,14,16,18-heptaenoic acid |

InChI |

InChI=1S/C49H76O11/c1-34(22-17-13-11-9-8-10-12-14-19-24-40(50)30-35(2)28-29-46(54)55)31-43(52)37(4)45-32-41(51)25-21-27-42(59-7)26-20-16-15-18-23-36(3)48(57)39(6)49(58)38(5)44(53)33-47(56)60-45/h8-20,22,30-31,36-45,48-53,57-58H,21,23-29,32-33H2,1-7H3,(H,54,55)/b9-8+,12-10+,13-11+,18-15+,19-14+,20-16-,22-17+,34-31+,35-30+ |

InChI Key |

VHPBIOVAVQXSJO-LOLCBPPLSA-N |

Isomeric SMILES |

CC1C/C=C/C=C\CC(CCCC(CC(OC(=O)CC(C(C(C(C1O)C)O)C)O)C(C)C(/C=C(\C)/C=C/C=C/C=C/C=C/C=C/CC(/C=C(\C)/CCC(=O)O)O)O)O)OC |

Canonical SMILES |

CC1CC=CC=CCC(CCCC(CC(OC(=O)CC(C(C(C(C1O)C)O)C)O)C(C)C(C=C(C)C=CC=CC=CC=CC=CCC(C=C(C)CCC(=O)O)O)O)O)OC |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment of Etnangien

Methodologies for Stereochemical Determination

The stereochemical assignment of etnangien involved a synergistic application of several sophisticated techniques, each contributing vital information to piece together its complete three-dimensional structure nih.govwikipedia.org.

Extensive high-field NMR studies were a cornerstone in the stereochemical determination of this compound, particularly for assigning its 12 hydroxyl- and methyl-bearing stereogenic centers nih.govwikipedia.org. The stability of this compound under neutral conditions was crucial, allowing for the elaborate NMR measurements necessary for such a complex molecule nih.govwikipedia.org. NMR spectroscopy is a powerful tool for determining relative stereochemistry, with chemical shifts and coupling constants providing key geometric information.

J-based configuration analysis (JBCA) played a significant role in elucidating the relative configurations within this compound nih.govwikipedia.org. This method, first reported by Murata and Yasumoto in 1995, has become a reliable and efficient tactic for determining the relative configuration of 1,2 and 1,3-methine systems, where chiral carbons can be substituted by various groups. JBCA utilizes specific coupling constants (³JHH, ³JHC, and ²JHC) whose magnitudes provide geometric information, enabling conformational assignment and, consequently, relative configuration determination by matching experimental data with theoretical rotamer estimations.

Molecular modeling approaches were employed in conjunction with experimental data to aid in the stereochemical assignment of this compound nih.govwikipedia.org. Computational methods provide valuable insights into possible conformations and can help validate or refine stereochemical hypotheses derived from NMR data, especially for flexible molecules where NMR interpretation can be challenging.

Synthetic derivatization and, crucially, the total synthesis of this compound were instrumental in unequivocally confirming its relative and absolute configuration nih.govwikipedia.orgresearchgate.net. The first total synthesis of this compound involved a convergent strategy, characterized by highly stereoselective substrate-controlled aldol (B89426) reactions to establish the characteristic sequences of methyl and hydroxyl-bearing stereogenic centers. An efficient diastereoselective Heck macrocyclization was utilized for closing the macrocyclic core, and the labile side chain was introduced at a late stage via a high-yielding Stille coupling. This synthetic endeavor not only confirmed the stereochemical assignment but also provided a deeper understanding of the natural product's intrinsic isomerization pathways.

Three-Dimensional (3D) Structure and Solution Conformation Analysis

Initial investigations into the solution conformation and three-dimensional (3D) structure of this compound and its analogues have been reported nih.govwikipedia.org. Understanding the solution conformation is critical as it can influence the compound's biological activity and interaction with biological targets. While specific detailed conformational data tables are not explicitly detailed in the provided snippets, the research indicates that a first look into the 3D structure and solution conformation of these promising macrolide antibiotics has been undertaken nih.govwikipedia.org. The complexity of polyketides, with their diverse assemblies of stereogenic centers, often necessitates considering conformational bias in their analysis.

Biosynthetic Pathways and Genetic Basis of Etnangien

Analysis of the Etnangien Biosynthetic Gene Cluster

Detailed analysis of the complete biosynthetic gene cluster (BGC) responsible for this compound production has revealed a highly complex trans-AT type polyketide biosynthesis. researchgate.netcapes.gov.brnih.govacs.org A notable characteristic of this BGC is that it does not strictly adhere to the colinearity rules typically observed in many PKS systems. researchgate.netcapes.gov.brnih.govacs.org

The this compound BGC is identified as BGC0000179 in the MIBiG database, originating from Sorangium cellulosum strain So ce56. secondarymetabolites.org This cluster is classified as a complete PKS (Trans-AT type I) system. secondarymetabolites.org Key genes within this cluster encode multiple polyketide synthase subunits (e.g., sce3188, sce3189, sce3190, sce3191, sce3192, sce3193), a malonyl CoA-acyl carrier protein transacylase (fabD1, sce3186), and an asparagine synthetase (asnB1, sce3187). secondarymetabolites.org

Table 1: Selected Genes and Predicted Functions within the this compound Biosynthetic Gene Cluster

| Gene Identifier | Predicted Function | Role in Biosynthesis |

| sce3186 (fabD1) | Malonyl CoA-acyl carrier protein transacylase | Involved in activation/processing for polyketide assembly. secondarymetabolites.org |

| sce3187 (asnB1) | Asparagine synthetase | Putative role in precursor biosynthesis. secondarymetabolites.org |

| sce3188 | Polyketide synthase | Scaffold biosynthesis. secondarymetabolites.org |

| sce3189 | Polyketide synthase | Precursor biosynthesis. secondarymetabolites.org |

| sce3190 | Polyketide synthase | Scaffold biosynthesis. secondarymetabolites.org |

| sce3191 | Polyketide synthase | Scaffold biosynthesis. secondarymetabolites.org |

| sce3192 | Polyketide synthase | Scaffold biosynthesis. secondarymetabolites.org |

| sce3193 | Polyketide synthase | Scaffold biosynthesis. secondarymetabolites.org |

Role of trans-Acyltransferase (AT) Polyketide Synthases (PKSs) in this compound Biosynthesis

This compound is assembled by trans-acyltransferase (AT) polyketide synthases, a class of large, multifunctional enzyme complexes. nih.govbiorxiv.orgacs.orgacs.orgbiorxiv.orgnih.govresearchgate.netacs.orgresearchgate.net In these systems, each module typically facilitates one round of chain elongation and subsequent α/β-carbon modifications. nih.govbiorxiv.orgacs.orgbiorxiv.org A distinguishing feature of trans-AT PKSs, in contrast to their cis-AT counterparts, is their reliance on stand-alone AT enzymes to load extender units onto the acyl carrier protein (ACP) domains embedded within the core PKS machinery. acs.orgresearchgate.net For instance, the trans-acting AT domain from the EtnK subunit of the this compound PKS plays a crucial role in reloading malonyl-CoA onto the holo-ACP domain during the assembly process. biorxiv.orgacs.org Furthermore, EtnB, a putative succinyl-ACP transferase, is implicated in this compound biosynthesis, suggesting the incorporation of a succinyl starter unit. researchgate.net

Mechanisms of Structural Diversification in this compound Biosynthesis

The intricate structure of this compound arises from several unique mechanisms employed during its biosynthesis, including programmed module iteration, module skipping phenomena, and HMG-CoA box-directed methylation. researchgate.netcapes.gov.brnih.govacs.orgresearchgate.net These mechanisms collectively contribute to the highly unusual and complex nature of the trans-AT type polyketide biosynthesis observed for this compound. researchgate.netcapes.gov.brnih.govacs.org

Programmed module iteration is a key mechanism in the biosynthesis of this compound, where a specific PKS module undergoes multiple rounds of chain elongation to yield the primary product. biorxiv.orgacs.orgbiorxiv.org This process has been proposed for trans-AT PKSs involved in this compound synthesis, based on the correlation between the PKS architecture and the final product structure. biorxiv.orgacs.orgbiorxiv.org Specifically, module 5 of the this compound PKS is considered intrinsically iterative. nih.govbiorxiv.orgacs.orgbiorxiv.org This iteration enables three rounds of chain elongation, ketoreduction, and dehydration, culminating in the formation of a 2,4,6-octatrienoyl thioester intermediate. nih.govbiorxiv.orgacs.orgbiorxiv.org The substrate specificity of the ketosynthase (KS) domain in module 6 of the this compound PKS is hypothesized to suppress the transfer of the initial enoyl thioester intermediate from module 5 until the completion of the third iteration, thereby facilitating the acceptance of the fully elaborated 2,4,6-octatrienoyl thioester. nih.govacs.org The absence of EtnL-catalyzed enoylreduction within module 5 of the this compound PKS is a factor that promotes this iterative behavior. biorxiv.org

The biosynthetic gene cluster of this compound is highly likely to exhibit module skipping. researchgate.netcapes.gov.brnih.govacs.org This phenomenon involves the polyketide synthase bypassing certain modules, often in a "programmed" fashion, to omit functional domains or entire modules that are not required for the synthesis of the specific polyketide. nih.gov

The this compound biosynthetic gene cluster also demonstrates HMG-CoA box-directed methylation. researchgate.netcapes.gov.brnih.govacs.orgresearchgate.net This mechanism contributes to the structural complexity and diversification observed in the assembled polyketide chain.

Comparative Biosynthetic Investigations: this compound and Related Polyketides (e.g., Gladiolin)

Extensive comparative biosynthetic investigations have been conducted on this compound and gladiolin due to their structural similarities and significant differences in their C21 side chains. nih.govbiorxiv.orgacs.orgacs.orgbiorxiv.orgnih.govresearchgate.net Both compounds are polyketide antibiotics, and remarkably, their trans-AT PKS systems are nearly identical, differing by only a single enzymatic domain. nih.govbiorxiv.orgacs.orgacs.orgbiorxiv.orgnih.govresearchgate.net

The primary architectural distinction lies in module 1: an enoylreductase (ER) domain in the gladiolin PKS replaces one of the acyl carrier protein (ACP) domains found in module 1 of the this compound PKS. nih.govbiorxiv.orgacs.orgacs.orgbiorxiv.org This substitution in gladiolin leads to the reduction of the β-methyl-α,β-unsaturated thioester intermediate, whereas this double bond is retained in this compound biosynthesis. nih.govbiorxiv.orgresearchgate.net

The C21 side chains of these two compounds exhibit notable differences in length and degree of saturation. This compound possesses a longer, more unsaturated C21 side chain, characterized by a hexaene moiety, contributing to its instability. nih.govbiorxiv.orgacs.orgacs.orgbiorxiv.orgnih.govresearchgate.net Conversely, gladiolin has a shorter, more saturated side chain. nih.govbiorxiv.orgacs.orgacs.orgbiorxiv.orgnih.govresearchgate.net

The intrinsically iterative nature of module 5 is crucial for both PKSs. In this compound biosynthesis, module 5 facilitates three rounds of chain elongation, ketoreduction, and dehydration, resulting in the formation of a 2,4,6-octatrienoyl thioester intermediate, which accounts for its extended side chain. nih.govbiorxiv.orgacs.orgbiorxiv.org For gladiolin, the differential recruitment of a trans-acting ER, GbnE, to module 5 (and module 10) suppresses this iteration, leading to a single round of elongation and a saturated C26-C27 portion. nih.govbiorxiv.orgacs.orgbiorxiv.org While EtnL, the trans-acting ER from the this compound BGC, is predicted to reduce enoyl thioester intermediates in module 10, its absence in module 5 is a contributing factor to the iterative behavior observed in this compound's synthesis. nih.govacs.orgbiorxiv.org

Table 2: Comparative Features of this compound and Gladiolin Biosynthesis

| Feature | This compound Biosynthesis | Gladiolin Biosynthesis |

| Producing Organism | Sorangium cellulosum | Burkholderia gladioli |

| PKS Type | trans-AT PKS | trans-AT PKS |

| Module 1 Architecture | Contains three ACP domains. nih.govbiorxiv.orgacs.orgacs.orgbiorxiv.org | ER domain replaces one ACP domain. nih.govbiorxiv.orgacs.orgacs.orgbiorxiv.org |

| Module 1 Intermediate | C-C double bond in β-methyl-α,β-unsaturated thioester retained. nih.govbiorxiv.orgresearchgate.net | C-C double bond in β-methyl-α,β-unsaturated thioester reduced. nih.govbiorxiv.orgresearchgate.net |

| Module 5 Iteration | Intrinsically iterative, enabling three rounds of elongation. nih.govbiorxiv.orgacs.orgbiorxiv.org | Intrinsically iterative, but iteration suppressed by GbnE. nih.govbiorxiv.orgacs.orgbiorxiv.org |

| C21 Side Chain | Longer, more unsaturated (hexaene moiety). nih.govbiorxiv.orgacs.orgacs.orgbiorxiv.orgnih.govresearchgate.net | Shorter, more saturated. nih.govbiorxiv.orgacs.orgacs.orgbiorxiv.orgnih.govresearchgate.net |

| Trans-acting ERs | EtnL predicted to act on module 10. nih.govacs.orgbiorxiv.org | GbnE acts on modules 5 and 10. nih.govbiorxiv.orgacs.orgbiorxiv.org |

Elucidation of Structural Differences in Side Chains via Biosynthetic Mechanisms

The notable structural disparities in the C21 side chains of this compound and Gladiolin arise from specific mechanistic divergences within their biosynthetic pathways. nih.govacs.orgnih.govacs.orgacs.orgbiorxiv.org Key factors contributing to these differences include:

Enoylreductase (ER) Domain Substitution: A primary distinction lies in module 1 of their respective PKSs. The this compound PKS features an acyl carrier protein (ACP) domain in module 1, whereas the Gladiolin PKS has an ER domain in this position. nih.govacs.orgnih.govacs.orgacs.orgbiorxiv.org This ER domain in Gladiolin is responsible for the saturation of the C34-C35 bond in its side chain, a reduction that does not occur in this compound, thus preserving unsaturation. nih.govacs.orgacs.org

Module Iteration: Module 5 in both the Gladiolin and this compound PKSs is intrinsically iterative. nih.govacs.orgnih.govacs.orgbiorxiv.org This iterative nature allows for multiple rounds of chain elongation, ketoreduction, and dehydration. nih.govbiorxiv.org In the absence of a specific standalone ER, module 5 of the PKS can undergo three rounds of chain elongation, which accounts for the longer C21 side chain observed in this compound. nih.govacs.orgnih.govacs.orgbiorxiv.orgresearchgate.net

Differential trans-acting ER Recruitment: The recruitment of trans-acting enoylreductases also plays a crucial role. In this compound biosynthesis, the trans-acting ER, EtnL, is capable of reducing enoyl thioesters attached to the module 10 ACP domain of the this compound PKS, but notably, it does not reduce those attached to the module 5 ACP domain. nih.govacs.org In contrast, the analogous trans-acting ER (GbnE) in Gladiolin biosynthesis reduces enoyl thioesters in both modules 5 and 10. nih.govacs.org The absence of EtnL-catalyzed enoylreduction in module 5 of the this compound PKS is directly linked to the programmed iteration of this module, leading to the incorporation of the C26-C31 triene characteristic of this compound. acs.org

The following table summarizes the key biosynthetic differences contributing to the side chain variations:

| Feature | This compound PKS | Gladiolin PKS | Impact on Side Chain | Source |

| Module 1 Domain | ACP domain | ER domain | Preserves C34-C35 unsaturation in this compound | nih.govacs.orgnih.govacs.orgacs.orgbiorxiv.org |

| Module 5 Iteration | Intrinsically iterative; three rounds of elongation | Intrinsically iterative; suppressed by trans-ER | Longer C21 side chain in this compound | nih.govacs.orgnih.govacs.orgbiorxiv.orgresearchgate.net |

| trans-acting ER (EtnL/GbnE) Activity | Reduces module 10 ACP-bound enoyl thioesters only | Reduces module 5 and 10 ACP-bound enoyl thioesters | Lack of reduction in module 5 leads to C26-C31 triene in this compound | nih.govacs.org |

Insights from In Vitro Reconstitution and Genetic Manipulation Experiments

The detailed understanding of this compound's biosynthetic pathway and the mechanisms underlying its structural diversification has been significantly advanced through a combination of in vitro reconstitution and genetic manipulation experiments. nih.govacs.orgnih.govacs.orgbiorxiv.orgresearchgate.net

Elucidation of Structural Differences: In vitro reconstitution of key biosynthetic transformations using simplified substrate analogues, coupled with gene deletion and complementation studies, proved instrumental in elucidating the precise origins of all structural differences in the C21 side chains of this compound and Gladiolin. nih.govacs.orgnih.govacs.orgbiorxiv.orgresearchgate.net These experimental approaches allowed researchers to isolate and study the functions of individual enzymatic domains and modules within the PKS assembly line. nih.govacs.orgnih.govacs.orgbiorxiv.orgresearchgate.net

Enzyme Functionality Assays: Specific experiments involved the overproduction and purification of key enzymes. For instance, EtnL, the trans-acting ER involved in this compound biosynthesis, was produced as an N-terminal MBP fusion protein. nih.govacs.org Similarly, the excised ACP domains from modules 5 and 10 of the this compound PKS were purified as N-terminal His6 fusion proteins. nih.govacs.org Enoyl reduction assays performed with these purified components demonstrated that EtnL specifically reduces enoyl thioesters attached to the module 10 ACP domain of the this compound PKS, but not those from module 5. nih.govacs.org This biochemical evidence directly supported the hypothesis that the lack of ER activity on module 5 is responsible for its iterative behavior and the resulting polyunsaturation in this compound's side chain. acs.org In contrast, the analogous enzyme in Gladiolin, GbnE, was shown to reduce enoyl thioesters from both module 5 and module 10 ACP domains, explaining the more saturated Gladiolin side chain. nih.govacs.org

Genetic Confirmation: Gene deletion and complementation experiments provided genetic confirmation of the roles of specific genes and domains in shaping the final polyketide structure. nih.govacs.orgnih.govacs.orgbiorxiv.orgresearchgate.net These genetic manipulations allowed researchers to observe the direct impact of removing or introducing specific enzymatic functions on the resulting this compound structure, thereby validating the proposed biosynthetic mechanisms.

Total Synthesis of Etnangien and Its Analogues

Key Methodologies in Stereoselective Synthesis

The synthesis of etnangien relies heavily on highly stereoselective methodologies to precisely control the formation of its numerous stereogenic centers and the geometry of its double bonds nih.gov.

A key feature in the stereoselective synthesis of this compound is the sequence of highly stereoselective substrate-controlled aldol (B89426) reactions nih.gov. These reactions, often mediated by boron or tin reagents, are employed to accurately set the characteristic arrangement of methyl- and hydroxyl-bearing stereogenic centers within the propionate (B1217596) portions of the molecule nih.gov. This methodology ensures high degrees of stereoselectivity and yield in forming these crucial segments.

An efficient diastereoselective Heck macrocyclization is a pivotal step in forming the 22-membered macrolactone ring of this compound nih.gov. This reaction involves the intramolecular coupling of a deliberately conformationally biased precursor, leading to the macrocycle with high stereoselectivity (e.g., E/Z > 20:1) nih.gov. The success of this macrocyclization highlights the importance of conformational restrictions in achieving high stereoselectivity in Heck coupling reactions.

The assembly of the polyene side chain of this compound and its analogues often utilizes high-yielding Stille and Suzuki cross-coupling sequences nih.gov. These palladium-catalyzed reactions are robust tools for forming carbon-carbon bonds and are compatible with a diverse range of functional groups. The use of hetero-bis-metallated alkenes has been demonstrated as a modular approach for constructing diverse polyene side chain analogues, enabling a concise and convergent synthesis. This flexibility is particularly valuable for exploring structure-activity relationships and developing more stable analogues.

Challenges in this compound Synthesis

The total synthesis of this compound presents several significant challenges. Foremost among these is the inherent instability of the natural product, primarily attributed to its extensive polyene side chain nih.gov. This lability necessitates careful handling and strategic planning, such as the late-stage introduction of the side chain, to prevent degradation and isomerization nih.gov. This compound's complex structure, boasting twelve methyl and hydroxyl-bearing stereogenic centers, demands highly stereoselective reactions to ensure the correct relative and absolute configuration nih.gov. The precise control of these numerous stereocenters and the geometry of the double bonds throughout the synthesis adds considerable complexity nih.gov. Furthermore, understanding the intrinsic isomerization pathways of these labile natural products is crucial for successful synthesis nih.gov.

Development of Synthetic Analogues for Research Purposes

The natural product this compound, a potent macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum, has garnered significant attention due to its inhibitory activity against RNA polymerase. nih.gov Its unique structure, characterized by a 22-membered macrolactone and an extensive polyene side chain with 12 stereogenic centers, presents a formidable synthetic challenge. Despite its promising biological profile, the notorious instability of this compound, primarily attributed to its labile polyene subunit, has severely hampered its preclinical development. This inherent instability underscores the critical need for the development of more stable and readily accessible synthetic analogues for comprehensive research purposes, particularly for in-depth structure-activity relationship (SAR) studies.

Synthetic Strategies Employed

The initial total synthesis of this compound by Menche and co-workers not only unequivocally established its complex relative and absolute configuration but also demonstrated a modular and convergent synthetic approach amenable to the creation of designed analogues. A key aspect of analogue development has involved a flexible coupling strategy based on hetero-bis-metallated alkenes. This methodology utilizes a modular late-stage Stille/Suzuki cross-coupling sequence, enabling the construction of the authentic this compound polyene side chain as well as simplified derivatives. nih.gov This strategy allows for precise modifications, such as interrupting or shortening the labile hexaene subunit and displacing selected vinylic methyl groups, to investigate their impact on stability and biological activity.

Detailed Research Findings

Research into this compound analogues has focused on understanding the structural elements crucial for its biological potency and improving its stability.

This compound Methyl Ester: One of the most significant analogues developed is this compound methyl ester. This derivative has been found to be considerably more stable than the parent compound while retaining much of its potent RNA polymerase inhibitory activity. nih.gov Its enhanced stability has made it more readily available for detailed studies, including extensive high-field NMR measurements for stereochemical assignments. The joint total synthesis of this compound and its methyl ester further facilitated comparative studies.

Polyene Side Chain Analogues: Studies have revealed that the macrocyclic core of this compound alone exhibits negligible biological activity, strongly suggesting that the polyene side chain is an essential component of the pharmacophore and is at least partially responsible for the biological interaction. nih.gov To elucidate the precise role of the polyene moiety, various side chain analogues were synthesized. These analogues were systematically evaluated for their antibacterial and antiproliferative activities. The research confirmed that both the macrocycle and the side chain are indispensable for the full antibacterial activity of this compound. nih.gov

Gladiolin as a Related Compound: Another natural product, gladiolin, shares structural similarities with this compound and also functions as an RNA polymerase inhibitor. Notably, gladiolin is structurally more stable than this compound due to the absence of the highly labile hexaene moiety found in this compound. This comparison further highlights the importance of the polyene structure and its stability for the therapeutic potential of such compounds.

Data Tables

While specific numerical data tables (e.g., precise MIC or IC50 values) for all synthesized analogues were not explicitly detailed in the provided search results, qualitative findings consistently indicate the importance of both the macrocycle and the polyene side chain for biological activity. The methyl ester analogue consistently demonstrates comparable potency to this compound with improved stability.

| Compound Class/Analogue | Key Structural Modification | Observed Biological Activity (Qualitative) | Stability Profile (Qualitative) | Reference |

| This compound (Parent) | N/A | Potent RNA polymerase inhibitor, active against Gram-positive bacteria. IC50 in submicromolar range. nih.gov | Notoriously unstable due to polyene. | nih.gov |

| This compound Methyl Ester | Methyl esterification | Retains much of parent potency; high antibiotic activity comparable to this compound. nih.gov | Considerably more stable than this compound. nih.gov | nih.gov |

| Macrocycle Alone | Lacks polyene side chain | Little to no activity. nih.gov | N/A | nih.gov |

| Polyene Side Chains Alone | Lacks macrocycle | No antibiotic activity. nih.gov | N/A | nih.gov |

| Simplified Side Chain Analogues | Interrupted/shortened hexaene, displaced vinylic methyl groups | Evaluated for antibacterial and antiproliferative activities. | Designed for improved stability. | |

| Gladiolin | Lacks highly labile hexaene moiety | Inhibits RNA polymerase, active against M. tuberculosis. | Structurally much more stable than this compound. |

Molecular Mechanism of Action of Etnangien

Inhibition of Nucleic Acid Polymerases

Etnangien functions as a highly efficient inhibitor of nucleic acid polymerases, both in vitro and in vivo. researchgate.net Its inhibitory action extends to both bacterial and viral nucleic acid polymerases, highlighting its broad-spectrum potential in interfering with genetic replication and transcription. researchgate.netebi.ac.ukacs.orgnih.govacs.org

This compound demonstrates significant inhibitory effects on bacterial nucleic acid polymerases. It acts as a potent inhibitor of RNA polymerase in Gram-positive bacteria. researchgate.netresearchgate.netwikipedia.org Studies using Escherichia coli (E. coli) as a model demonstrated that this compound inhibits purified E. coli RNA polymerase (EcRNAP) and E. coli DNA polymerase (EcDNAP) with comparable dose-effect curves. acs.org While E. coli itself, being a Gram-negative bacterium, exhibited resistance to this compound, the purified polymerases from this organism were susceptible to its inhibitory action. acs.org

Beyond its effects on bacterial enzymes, this compound also inhibits viral nucleic acid polymerases. researchgate.netebi.ac.ukacs.orgnih.govacs.org Notably, it has been shown to inhibit the reverse transcriptase of HIV-1 (HIVRT) with a dose-effect curve comparable to its effect on bacterial polymerases. acs.org The reverse transcriptase of the Moloney murine leukemia virus (MuLVRT) proved to be even more sensitive to this compound, exhibiting maximum inhibition at a concentration of 5 µg/mL. acs.org

The following table summarizes the observed inhibitory effects on specific nucleic acid polymerases:

| Polymerase Type | Source Organism/Virus | Observed Inhibition | Maximum Inhibition Concentration |

| RNA Polymerase | Escherichia coli | Inhibited | 50-60 µg/mL acs.org |

| DNA Polymerase | Escherichia coli | Inhibited | 50-60 µg/mL acs.org |

| Reverse Transcriptase | HIV-1 (HIVRT) | Inhibited | Comparable dose-effect curve acs.org |

| Reverse Transcriptase | Moloney Murine Leukemia Virus (MuLVRT) | Most sensitive inhibition | 5 µg/mL acs.org |

Enzymatic Targeting and Molecular Specificity

This compound is classified as a structurally unique RNA polymerase inhibitor. researchgate.net Its mechanism involves the specific inhibition of RNA polymerase in bacteria and retroviral DNA polymerase. researchgate.net The total synthesis of this compound has been instrumental in unequivocally establishing its relative and absolute configuration, providing crucial insights into its molecular architecture. ebi.ac.uk The compound's distinct structural features, including its complex macrocyclic lactone and the all-E hexaene unit, are integral to its biological activity. ebi.ac.ukacs.org A comparison with gladiolin, a related macrolide antibiotic that also inhibits RNA polymerase, highlights this compound's labile hexaene moiety, which contributes to its chemical instability compared to gladiolin. wikipedia.orgcardiff.ac.uk

Biophysical Methods in Mechanistic Elucidation

Biophysical methods play a critical role in elucidating the molecular mechanisms of action of complex natural products like this compound. While specific detailed biophysical studies solely on this compound's interaction with polymerases are not extensively detailed in the provided search results, the broader application of these techniques is well-established for understanding enzyme dynamics and nucleic acid interactions. osu.edunih.govnews-medical.net For this compound, Nuclear Magnetic Resonance (NMR) studies have been pivotal in determining its stereochemical properties and providing insights into its solution conformation and three-dimensional structure. acs.org The elucidation of mechanisms of action for compounds structurally related to this compound, such as gladiolin, has also employed biophysical methods, suggesting similar approaches are applicable to a comprehensive understanding of this compound's activity. researchgate.net Biophysical chemistry utilizes a diverse array of techniques, including NMR, Electron Paramagnetic Resonance (EPR) spectroscopy, optical and vibrational spectroscopies, time-resolved laser spectroscopy, and molecular modeling, to quantitatively analyze and predict physical models of biological phenomena at the molecular level. news-medical.net

Structure Activity Relationship Sar Investigations of Etnangien Analogues

Design and Synthesis of Simplified Side Chain Analogues

The design and synthesis of simplified side chain analogues of etnangien have been crucial for understanding the structural requirements for its biological activity nih.gov. Researchers, notably Dirk Menche and co-workers, have employed modular synthetic strategies to construct these analogues. A key approach involved a late-stage Stille/Suzuki cross-coupling sequence, which enabled the flexible construction of the this compound polyene side chain and a range of related analogues nih.gov.

A novel hetero-bis-metallated alkene reagent was developed to facilitate the modular access to highly elaborate polyenes and stabilized analogues, which were then utilized in convergent Stille/Suzuki–Miyaura couplings to synthesize selected side chain analogues nih.gov. The primary objective behind synthesizing simplified analogues, particularly those lacking the notoriously labile polyene side chain, was to conduct comprehensive SAR studies. These efforts have yielded a small library of this compound side-chain analogues that were subsequently evaluated for their antibacterial activity against Gram-positive and, in some cases, Gram-negative bacteria nih.govnih.gov. The convergent synthetic approach developed for this compound and its methyl ester has proven adaptable for the preparation of various designed analogues.

Contributions of Macrocycle and Polyene Side Chain to Molecular Interactions

Initial investigations into the biological activity of this compound's structural components suggested that the macrocycle alone exhibited minimal activity, implying that the polyene side chain played a significant role in the biological interaction nih.gov. However, subsequent, more detailed studies provided a refined understanding of the interplay between the macrocycle and the polyene side chain. These later findings revealed that polyene side chains, when isolated and tested independently, displayed no antibiotic activity nih.gov. This outcome underscored the critical importance of the macrocycle for the compound's biological potency nih.gov.

Ultimately, the collective evidence from these SAR studies indicates that both the macrocycle and the polyene side chain are indispensable for the full antibacterial activity of this compound nih.gov. Further research has shown that any truncation of the side chain results in a substantial loss of activity, suggesting that this region is an integral part of the pharmacophore. The natural product gladiolin, a macrolide antibiotic structurally related to this compound, provides a compelling comparative example. Gladiolin is also an efficient RNA polymerase inhibitor but lacks the highly labile hexaene moiety present in this compound's side chain. This structural difference confers significantly improved chemical stability to gladiolin while retaining its potent activity, suggesting that while the hexaene moiety contributes to this compound's instability, it is not strictly essential for RNA polymerase inhibition.

Impact of Structural Modifications on this compound's Chemical Stability and Biological Research Attributes (e.g., this compound Methyl Ester)

A significant challenge in the study and potential development of this compound has been its inherent chemical instability, which is largely attributed to its extensive polyene side chain nih.gov. To address this, researchers have explored various structural modifications to enhance its stability while preserving its biological efficacy.

One notable modification is the synthesis of this compound methyl ester. This ester derivative has demonstrated considerably superior stability compared to the parent compound nih.gov. Studies have shown that this compound methyl ester retains much of this compound's original potency, exhibiting comparable antimicrobial activity against Gram-positive bacteria nih.gov. Furthermore, the methyl ester analogue proved to be easier to isolate, facilitating research and handling. The chemical structure of this compound methyl ester includes a methyl ester group attached to the this compound skeleton, and its synthesis typically involves esterification reactions. This modification can influence the compound's lipophilicity, which in turn affects its ability to traverse cell membranes and interact with intracellular biological targets.

Comparison of this compound and this compound Methyl Ester

| Attribute | This compound | This compound Methyl Ester |

| Chemical Stability | Extremely unstable nih.gov | Considerably more stable; superior stability nih.gov |

| Antimicrobial Activity | Potent antibiotic; inhibits RNA polymerase nih.govnih.gov | Comparable to this compound; retains much potency nih.gov |

| Ease of Isolation | Challenging due to instability nih.gov | Easier to isolate |

| Structural Feature | Free carboxylic acid; labile polyene side chain nih.gov | Methyl ester group; modified polyene side chain |

Analytical and Computational Approaches in Etnangien Research

Spectroscopic Methods for Research and Characterization (beyond basic identification)

The definitive determination of etnangien's complex stereostructure has been a significant challenge, addressed by a combination of advanced spectroscopic techniques. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been instrumental.

One of the key NMR-based techniques employed is J-based configurational analysis (JBCA) . encyclopedia.pubresearchgate.net This method allows for the determination of the relative configurations of acyclic segments of the molecule by analyzing specific spin-spin coupling constants (SSCCs). encyclopedia.pubresearchgate.net By measuring homonuclear (³JH,H) and heteronuclear (²JH,C, ³JH,C) coupling constants, researchers can deduce crucial information about dihedral angles, which in turn defines the spatial arrangement of substituents along the carbon backbone. encyclopedia.pubmdpi.com The magnitudes of these coupling constants are categorized as small (S), medium (M), or large (L), and this classification is correlated with specific staggered rotamers (syn or anti), allowing for the assignment of relative stereochemistry. encyclopedia.pubmdpi.com For instance, the threo or erythro configuration in a 1,2-methine system can be assigned by matching experimentally measured coupling constants with predicted values for all possible rotamers. mdpi.com

To obtain these crucial heteronuclear coupling constants, advanced 2D NMR experiments such as 2D hetero half-filtered TOCSY (HETLOC) and phase-sensitive HMBC (PS-HMBC) are utilized. mdpi.com

Beyond relative configuration, determining the absolute configuration of stereocenters often requires chemical derivatization combined with spectroscopy. Mosher's method has been applied, which involves esterifying secondary alcohols with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) and analyzing the 1H NMR chemical shift differences (ΔδSR) of the resulting diastereomeric esters. mdpi.com This analysis helps in assigning the absolute stereochemistry of specific hydroxyl-bearing centers. encyclopedia.pubmdpi.com

Another powerful technique involves chemical degradation , where the large molecule is broken down into smaller, more manageable fragments. The absolute configuration of these fragments can then be determined using methods like circular dichroism (CD) spectroscopy . encyclopedia.pub For example, the absolute configuration of certain carbon centers in a related compound was deduced by observing the CD spectrum induced by a rhodium complex (Rh₂(OCOCF₃)₄) after chemical degradation. encyclopedia.pub

The characteristic all-E hexaene unit within the this compound side chain provides a distinct chromophore, making UV-Visible spectroscopy a useful tool for its characterization. acs.org High-resolution mass spectrometry (HRMS) is fundamental in establishing the molecular formula of this compound and its analogues. researchgate.net

| Coupling Constant | Typical Magnitude Range (Hz) | Information Gained | Associated NMR Experiments |

|---|---|---|---|

| ³JH,H | Small (S), Medium (M), Large (L) | Dihedral angles between vicinal protons, aiding in relative configuration assignment (e.g., threo vs. erythro). | ¹H-¹H COSY, ¹H NMR |

| ²JH,C | Small (S), Medium (M), Large (L) | Geometric information for conformation assignment, particularly in 1,2- and 1,3-methine systems. encyclopedia.pub | HETLOC, PS-HMBC, HSQC-TOCSY |

| ³JH,C | Small (S), Medium (M), Large (L) | Provides key information on dihedral angles for assigning relative configurations in complex acyclic systems. encyclopedia.pub | HETLOC, PS-HMBC, HSQC-TOCSY |

Advanced Computational Chemistry in Understanding this compound

Computational chemistry is an indispensable tool in the study of large, flexible molecules like this compound, providing insights that are often inaccessible through experimental methods alone. It plays a crucial role in confirming stereochemical assignments and understanding the molecule's three-dimensional structure and interactions.

Due to its numerous rotatable single bonds, this compound can adopt a multitude of low-energy conformations in solution. encyclopedia.pub A thorough conformational analysis is therefore critical for interpreting NMR data correctly and for understanding its biologically active shape. encyclopedia.pubmdpi.com Computational methods are used to generate a set of possible conformations and calculate their relative energies.

Quantum chemical calculations are employed to predict spectroscopic parameters for these computer-generated conformers. encyclopedia.pubmdpi.com By calculating properties such as NMR chemical shifts (¹H and ¹³C), spin-spin coupling constants, and specific optical rotation (SOR) for different potential stereoisomers and comparing them to the experimental data, the correct relative and absolute configurations can be determined with a high degree of confidence. encyclopedia.pubmdpi.com This synergy between computational prediction and experimental measurement was vital in the complete stereochemical elucidation of this compound. researchgate.nettib.eu

Understanding how this compound inhibits its target, RNA polymerase (RNAP), requires detailed knowledge of the intermolecular interactions at the binding site. Molecular modeling and molecular dynamics (MD) simulations are used to investigate these interactions. nih.gov Although the provided search results focus more on the structural elucidation of this compound itself, they allude to the importance of its 3D structure for its biological activity. researchgate.net

Broader Research Implications and Future Directions

Etnangien as a Prototype for Studying Complex Polyketide Biosynthesis

This compound is recognized as an exemplary prototype for investigating complex polyketide biosynthesis due to its highly unusual and intricate trans-acyltransferase (AT) type polyketide synthase (PKS) pathway. The biosynthesis of this compound deviates from conventional colinearity rules, notably exhibiting programmed iteration and module skipping nih.govwikipedia.orgebi.ac.uknih.govresearchgate.net. Detailed analysis of its biosynthetic gene cluster has revealed the sophisticated enzymatic machinery involved in its assembly nih.govwikipedia.orgebi.ac.uk.

A comparative analysis with gladiolin, another polyketide antibiotic, underscores this compound's importance as a model. Despite possessing remarkably similar PKS architectures, these two metabolites exhibit significant structural divergence, particularly in their C21 side chains researchgate.net. This difference stems from the substitution of a single enzymatic domain: an enoyl reductase (ER) domain in gladiolin's PKS replaces one of the acyl carrier protein (ACP) domains found in this compound's PKS module 1 researchgate.net. Such subtle variations in the biosynthetic machinery lead to distinct chemical structures, making this compound a valuable system for dissecting the mechanisms of polyketide diversification and understanding how PKSs orchestrate complex molecular assembly. The elucidation of this compound's full absolute and relative stereochemistries, achieved through a combination of extensive high-field NMR studies, molecular modeling, synthetic derivatization, and biosynthetic investigations, further highlights its utility as a model for complex natural product characterization nih.govwikipedia.orgebi.ac.uk.

Conceptual Exploration of this compound Derivatives for Investigating Molecular Targets

This compound's activity as a potent RNA polymerase inhibitor positions it as a conceptual scaffold for exploring molecular targets nih.govebi.ac.uk. The inherent instability of the natural product, particularly its polyene side chain, has driven research into more stable analogues. Notably, the methyl ester derivative of this compound demonstrates significantly increased stability while largely retaining the parent compound's potency. This observation is critical for the conceptual design of derivatives, as it illustrates how targeted structural modifications can modulate physicochemical properties without compromising biological activity.

Research efforts have focused on synthesizing various this compound side-chain analogues to establish structure-activity relationships (SAR). This systematic modification and evaluation of different parts of the molecule allows for a conceptual understanding of which structural motifs are essential for binding to and modulating the activity of RNA polymerase. The convergent and modular synthetic approaches developed for this compound are amenable to the creation of diverse analogues, facilitating the exploration of how structural alterations influence interactions with potential molecular targets. This conceptual framework is vital for understanding the fundamental principles of molecular recognition and interaction, providing insights into the design of probes for biological pathways.

Advancements in Synthetic Methodologies Inspired by this compound

The formidable structural complexity of this compound, characterized by its 22-membered macrolactone ring, extensive polyene side chain, and 12 stereogenic centers, has served as a powerful impetus for advancements in synthetic organic chemistry. Its inherent instability further compounds the synthetic challenge. The successful execution of the first total synthesis of this compound was a landmark achievement, unequivocally establishing its absolute and relative configuration.

This synthetic endeavor necessitated the development and refinement of sophisticated methodologies. Key features of the total synthesis include highly stereoselective substrate-controlled aldol (B89426) reactions, which are crucial for setting the intricate sequences of methyl and hydroxyl-bearing stereogenic centers. Furthermore, an efficient diastereoselective Heck macrocyclization was employed to construct the macrolactone ring, and a late-stage introduction of the labile polyene side chain was achieved via a high-yielding Stille coupling. The challenges posed by this compound have also inspired the development of novel reagents, such as a hetero-bis-metallated alkene reagent specifically designed for the modular synthesis of polyene side chain analogues. These advancements are not merely specific to this compound but contribute broadly to the repertoire of synthetic organic chemistry, providing new strategies and reactions for the efficient assembly of other complex natural products and designed molecules.

Collaborative Research in Chemical Biology and Natural Product Chemistry

The comprehensive study of this compound, from its isolation and structural elucidation to its biosynthesis and synthetic recreation, inherently necessitates a highly collaborative and interdisciplinary approach, emblematic of modern chemical biology and natural product chemistry. These fields are intrinsically linked, with natural products serving as invaluable tools for chemical biology research and inspiring novel synthetic strategies.

Collaborative efforts typically involve chemists, biologists, and pharmacologists working in concert to advance the understanding of such complex compounds. Chemical biology, in particular, leverages small-molecule regulators like this compound to probe and elucidate the functions of biological macromolecules. Researchers combine expertise in synthetic chemistry to create or modify compounds, with synthetic biology to understand and re-engineer biosynthetic pathways. This includes employing activity- and structure-guided approaches, alongside modern genome mining tools, to identify bioactive compounds and uncover the hidden biosynthetic potential within microorganisms. Such collaborative frameworks are crucial for addressing the multifaceted challenges presented by natural products and for translating fundamental discoveries into broader scientific and technological advancements.

Q & A

Q. What key structural features of Etnangien are critical for its antibacterial activity?

The 22-membered macrolactone core and the polyene side chain are essential for antibacterial activity. Modifications to the macrolactone core (e.g., esterification) reduce potency, while the stereochemistry and length of the polyene side chain influence target binding. For example, the methyl ester derivative (2) retains activity comparable to natural this compound (1), but simplified side-chain analogues (e.g., compound 3) lose activity entirely. The macrolactone core enables RNA polymerase inhibition, a mechanism critical for antibacterial effects .

Q. What spectroscopic and computational methods are used to determine this compound’s stereochemistry?

High-field NMR (600 MHz) with 3JCH coupling constant analysis, molecular modeling, and bioinformatics-driven genetic analysis of the polyketide synthase cluster are employed. For instance, the absolute configuration of this compound was resolved using a combination of NOE correlations, chemical derivatization, and comparison with synthetic intermediates .

Q. How should researchers design experiments to validate this compound’s RNA polymerase inhibition mechanism?

Use in vitro transcription assays with purified bacterial RNA polymerase and competitor substrates. Measure inhibition kinetics (e.g., IC50 values) and correlate with structural data from X-ray crystallography or cryo-EM. Include positive controls like rifampicin and negative controls (e.g., inactive analogues like compound 3) to confirm target specificity .

Advanced Research Questions

Q. What synthetic strategies enable the modular construction of this compound analogues with modified bioactivity?

A late-stage diversification approach is recommended:

- Fragment the molecule at C13-C14 and C31-C32 double bonds into three subunits.

- Use stereoselective aldol reactions (e.g., Paterson aldol) to assemble polyketide fragments.

- Introduce side-chain variations via nucleophilic substitution (e.g., acetylide coupling) and hydrogenation. This method achieved a 10–13% yield over nine steps for active analogues like 4b, which retained partial activity against Bacillus subtilis .

Q. How can researchers resolve contradictions in bioactivity data between this compound analogues?

Conduct comparative structure-activity relationship (SAR) studies with the following steps:

- Synthesize analogues with systematic variations (e.g., side-chain truncation, stereochemical inversion).

- Test antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains.

- Use molecular dynamics simulations to assess binding affinity to RNA polymerase. For example, compound 4b’s retained activity suggests that specific hydroxyl groups in the side chain compensate for macrolactone modifications .

Q. What statistical methods are appropriate for analyzing cytotoxicity data from this compound analogues?

Apply ANOVA or t-tests to compare IC50 values across cell lines (e.g., L-929 mouse fibroblasts). Use dose-response curves with error bars representing standard deviation. For large datasets, employ principal component analysis (PCA) to identify structural features correlated with toxicity. Evidence shows that compound 4b exhibits 40-fold higher cytotoxicity than this compound, highlighting the need for rigorous statistical validation .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility in this compound’s total synthesis?

- Document reaction conditions in detail (e.g., solvent ratios, catalyst loading).

- Provide NMR characterization (1H, 13C) for all intermediates, as seen in the synthesis of trienyl stannane (retention time: 8.08 min, δ 6.33 ppm for polyene protons).

- Deposit raw chromatographic data and spectra in supplementary materials .

Q. What ethical guidelines apply to cytotoxicity studies involving mammalian cell lines?

- Authenticate cell lines using STR profiling.

- Adhere to institutional review board (IRB) protocols for cell culture handling.

- Reference the Data Privacy Act (e.g., Republic Act 10173) when storing sensitive biological data .

Data Presentation and Publishing Standards

Q. How should researchers present synthetic yield and spectroscopic data in manuscripts?

- Tabulate yields, retention times, and optical rotations (e.g., [α]D = +17.0° for this compound methyl ester).

- Include high-resolution mass spectrometry (HRMS) data (e.g., m/z 877.5444 [M+Na]+).

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility .

What criteria define a robust research question for this compound-related studies?

A strong question must be:

- Feasible : Answerable within resource constraints (e.g., access to myxobacterium strains).

- Original : Address gaps in SAR or biosynthesis pathways.

- Significant : Explore mechanisms to overcome bacterial resistance.

Example: “How does stereochemical inversion at C15 alter this compound’s binding to RNA polymerase?” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.